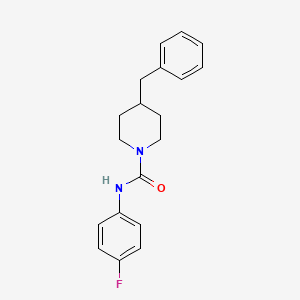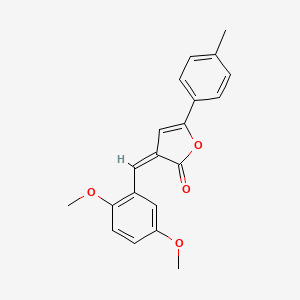
6-(1-methyl-1H-imidazol-2-yl)-N-(2-morpholin-4-yl-2-pyridin-2-ylethyl)pyridazin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 6-(1-Methyl-1H-imidazol-2-yl)-N-(2-morpholin-4-yl-2-pyridin-2-ylethyl)pyridazin-3-amine often involves routes that take advantage of the reactivity of heterocyclic amidines and isocyanides, catalyzed by metal triflates such as Ga(OTf)3, to obtain imidazo[1,2-a]pyridines in moderate to good yields (Yang et al., 2015). Additionally, water-mediated syntheses and silver-catalyzed aminooxygenation methods have been developed for the synthesis of related compounds, highlighting the versatility and wide range of methodologies available for constructing such complex molecules (Mohan et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been extensively analyzed through various techniques, including crystallography and Hirshfeld surface analysis. These studies provide insights into the spatial arrangement of atoms and the interactions that stabilize their structures. For example, analysis of imidazo[1,2-a]pyridine derivatives has revealed how substituents influence molecular conformation and intermolecular interactions (Dhanalakshmi et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives typically exploit the reactivity of their heterocyclic components. For instance, aminomethylation reactions, where morpholino- and piperidinomethyl groups are introduced, have been shown to proceed at specific positions on the heterocycle, demonstrating the compound's reactivity and potential for derivatization (Saldabol et al., 1971).
科学的研究の応用
Synthesis and Catalysis
Research in organic chemistry has demonstrated innovative synthesis pathways involving imidazolyl and pyridazin-3-amine derivatives. For instance, the synthesis of imidazo[1,2-a]pyridines through "water-mediated" hydroamination and silver-catalyzed aminooxygenation showcases the potential of these compounds in creating complex organic structures under environmentally benign conditions (Darapaneni Chandra Mohan et al., 2013). Additionally, the development of polysubstituted pyridazinones from sequential nucleophilic substitution reactions highlights the versatility of pyridazin-3-amine derivatives in drug discovery and material science (Graham Pattison et al., 2009).
Biological Evaluation
Compounds derived from pyridazin-3-amine have been explored for their biological activities, such as their potential as analgesic agents. The design, synthesis, and evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their derivatives have shown promising analgesic properties, indicating the therapeutic potential of these compounds (R. Aggarwal et al., 2020).
Material Science and Dye Synthesis
The field of material science benefits from the unique properties of imidazolyl and pyridazin-3-amine derivatives. Amino derivatives of 1,8-naphthalic anhydride and derived dyes for synthetic-polymer fibers demonstrate how these compounds can be utilized to produce dyes with good coloration and fastness properties on polyester, showcasing their application in textile engineering (A. T. Peters et al., 1985).
Anticancer Activity
The exploration of imidazo[1,2-a]pyridines and pyridazin-3-amine derivatives for anticancer activity underscores their potential in medicinal chemistry. Efficient synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives, followed by evaluation for anticancer activity, highlights the capacity of these compounds to serve as a basis for developing new therapeutic agents (Sandeep Kumar et al., 2013).
Advanced Optical Properties
The investigation into structure-dependent and environment-responsive optical properties of trisheterocyclic systems with electron-donating amino groups, including imidazolyl and pyridazin-3-amine derivatives, provides insights into their application in creating advanced materials with tailored optical properties (J. Palion-Gazda et al., 2019).
特性
IUPAC Name |
6-(1-methylimidazol-2-yl)-N-(2-morpholin-4-yl-2-pyridin-2-ylethyl)pyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O/c1-25-9-8-21-19(25)16-5-6-18(24-23-16)22-14-17(15-4-2-3-7-20-15)26-10-12-27-13-11-26/h2-9,17H,10-14H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFMCJQAMDLRNQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2=NN=C(C=C2)NCC(C3=CC=CC=N3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-naphthyloxy)acetyl]indoline](/img/structure/B5501016.png)

![5-(2,3-dimethoxyphenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5501027.png)
![3-{[3-(4-chlorophenyl)-2-(2-furoylamino)acryloyl]amino}propyl acetate](/img/structure/B5501034.png)

![3-isoquinolin-5-yl-5-{[(2-methoxyethyl)amino]sulfonyl}benzoic acid](/img/structure/B5501047.png)





![4-(3-hydroxy-3-methylbutyl)-N-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide](/img/structure/B5501085.png)
![1'-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5501102.png)
![4-fluoro-N-{2-[(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl}benzamide](/img/structure/B5501111.png)